molecular formula C7H8N2O3 B186944 2,6-Dimethyl-4-nitropyridin-1-oxid CAS No. 4808-64-4

2,6-Dimethyl-4-nitropyridin-1-oxid

Katalognummer: B186944
CAS-Nummer: 4808-64-4
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: LFPUGENPUAERSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C₇H₈N₂O₃ It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 6, a nitro group at position 4, and an N-oxide functional group

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-4-nitropyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,6-dimethylpyridine N-oxide. One common method includes dissolving 2,6-dimethylpyridine N-oxide in concentrated sulfuric acid, followed by the addition of a nitrating agent such as nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods: In industrial settings, the production of 2,6-Dimethyl-4-nitropyridine 1-oxide may utilize continuous flow synthesis techniques. This approach minimizes the risks associated with the handling of highly energetic nitration products and allows for efficient scale-up. The continuous flow methodology ensures better control over reaction conditions, leading to higher yields and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide group can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 2,6-dimethyl-4-aminopyridine 1-oxide.

    Substitution: Formation of various substituted pyridine derivatives.

Vergleich Mit ähnlichen Verbindungen

  • 2,3-Dimethyl-4-nitropyridine 1-oxide
  • 3,5-Dimethyl-4-nitropyridine 1-oxide
  • 4-Nitropyridine N-oxide

Comparison: 2,6-Dimethyl-4-nitropyridine 1-oxide is unique due to the specific positioning of its methyl and nitro groups, which influence its chemical reactivity and interactions.

Biologische Aktivität

2,6-Dimethyl-4-nitropyridine 1-oxide (DMNP) is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. Its unique structural features, including a nitro group and an N-oxide functional group, contribute to its reactivity and interactions with biological systems. This article explores the biological activity of DMNP, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

DMNP has the molecular formula C7H8N2O3 and is characterized by the presence of a nitro group (-NO2) and an N-oxide group. The compound exhibits strong π-hole donor properties due to the nitro group, which plays a crucial role in its interactions with various biological targets .

Target Interaction : DMNP primarily interacts with biological targets through π-hole interactions facilitated by the nitro group. This interaction is essential for its biological efficacy as it allows DMNP to form complexes with electron-rich sites on biomolecules .

Biochemical Pathways : The compound undergoes several biochemical transformations:

  • Nitration and Reduction : The pathway to form 4-nitropyridine involves nitration followed by reduction processes, which are critical for modulating its biological activity.
  • Self-Assembly : DMNP can form self-assembled structures through double π-hole interactions, enhancing its stability and potential bioactivity.

Biological Activity

Research has indicated that DMNP exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that DMNP possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
  • Enzyme Inhibition : DMNP has been investigated for its role as an enzyme inhibitor. It demonstrates significant inhibition of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
  • Anticancer Potential : Preliminary studies suggest that DMNP may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating gene expression related to cell survival and death .

Case Studies

Several case studies highlight the biological activity of DMNP:

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of DMNP against Gram-positive and Gram-negative bacteria. Results indicated that DMNP exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Enzyme Inhibition Study : Research conducted on the inhibition of acetylcholinesterase (AChE) by DMNP revealed that it could effectively inhibit this enzyme, which is crucial in neurotransmission. The study utilized kinetic assays to demonstrate the competitive inhibition mechanism of DMNP against AChE.
  • Anticancer Activity Investigation : A recent investigation into the effects of DMNP on ovarian cancer cells (OVCAR-3) showed that treatment with DMNP led to a significant decrease in cell viability and induced apoptosis through upregulation of pro-apoptotic genes while downregulating anti-apoptotic genes like survivin .

Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against various bacteria; MIC comparable to antibiotics
Enzyme InhibitionCompetitive inhibitor of acetylcholinesterase
Anticancer ActivityInduces apoptosis in ovarian cancer cells

Eigenschaften

IUPAC Name

2,6-dimethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPUGENPUAERSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197411
Record name 2,6-Lutidine, 4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4808-64-4
Record name Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4808-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2,6-lutidine-1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4808-64-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Lutidine, 4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-2,6-lutidine-1-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25F79GKV74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 2,6-lutidine 1-oxide (20, 15 g, 110 mmol) and concentrated sulfuric acid (98%, 30 ml) and concentrated nitric acid (70%, 12 ml) is heated under reflux for 3 hours. The mixture is poured into a large excess of ice and extracted with chloroform (3×100 ml). The combined chloroform extracts are washed with aqueous sodium hydroxide and water and dried over magnesium sulfate. Removal of the solvent yields pure yellow solid 4-Nitro-2,6-lutidine 1-oxide (21). 1H NMR (300 MHz, CDCl3) δ 2.64 (s, 6H), 8.08 (s, 2H). MS, m/z 169 (M+1), 210 (M+MeCN).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2.23 g (18.1 mmol) of 2,6-dimethylpyridine 1-oxide (Alfa Aesar) in 7 mL of H2SO4 and 2.7 mL of HNO3 was stirred at 130° C. for 23.5 h. The solution was added to ice with CHCl3 and H2O, and the aqueous layer was extracted with CHCl3 (2×). The combined extracts were washed with 75 mL of saturated NaHCO3 solution, and the aqueous layer was extracted with CHCl3. The combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated to give 2.3 g of 2,6-dimethyl-4-nitropyridine 1-oxide in 76% yield which was used without further purification.
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Lutidine-N-oxide (19 g, 155 mmol) is cooled at 0° C. and a mixture of fuming HNO3 (100%, 37.5 mL) and conc. H2SO4 (95-97%, 52.5 mL), prepared by addition of H2SO4 to HNO3 at 0° C., is added slowly. The mixture is heated at 80° C. for 3 h. The cooled mixture is carefully poured into ice-water (500 mL). A white precipitate forms that is filtered. The precipitate is dissolved in CH2Cl2 (100 mL) and the filtrate is extracted with CH2Cl2 (4×75 mL). The organic extracts are combined with the dissolved precipitate and washed with sat. aq. NaCl (2×75 mL), dried (Na2SO4), filtered and evaporated to provide the title compound.
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
37.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
52.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-nitropyridine 1-oxide
Reactant of Route 2
2,6-Dimethyl-4-nitropyridine 1-oxide
Reactant of Route 3
2,6-Dimethyl-4-nitropyridine 1-oxide
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-4-nitropyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-4-nitropyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-4-nitropyridine 1-oxide
Customer
Q & A

Q1: What makes the 4-position of 2,6-Dimethyl-4-nitropyridine N-oxide particularly reactive?

A: The nitro group at the 4-position, along with the N-oxide group, significantly enhances the reactivity of this position towards nucleophilic substitution reactions. This is due to the strong electron-withdrawing nature of both groups, which increases the electrophilicity of the 4-position and facilitates nucleophilic attack. []

Q2: Can you provide an example of how the nitro group in 2,6-Dimethyl-4-nitropyridine N-oxide is utilized in synthesis?

A: Research has shown that the nitro group in 2,6-Dimethyl-4-nitropyridine N-oxide can be easily replaced with a methylthio group using sodium methanethiolate. This reaction yields 3-halo-2,6-dimethyl-4-methylthiopyridine 1-oxides. The presence of a halogen atom adjacent to the nitro group further enhances the reactivity. []

Q3: How does the presence of the N-oxide moiety in 2,6-Dimethyl-4-nitropyridine N-oxide influence its crystal packing?

A: Studies have revealed that the N-oxide moiety plays a crucial role in the crystal structure of 2,6-Dimethyl-4-nitropyridine N-oxide. It participates in attractive intermolecular C–H⋯O interactions, influencing the overall packing arrangement within the crystal lattice. This interaction is particularly observed in the crystal structures of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide. [, ]

Q4: Have there been any computational studies conducted on 2,6-Dimethyl-4-nitropyridine N-oxide?

A: Yes, density functional theory (DFT) calculations have been employed to characterize 2,6-Dimethyl-4-nitropyridine N-oxide. [] These calculations provide valuable insights into the electronic structure, vibrational frequencies, and other molecular properties.

Q5: What synthetic strategies have been explored using 2,6-Dimethyl-4-nitropyridine N-oxide?

A: Researchers have investigated the Reissert-Kaufmann-type reaction using 2,6-Dimethyl-4-nitropyridine N-oxide as a starting material. [] This reaction is a valuable method for the synthesis of substituted heterocycles.

Q6: Is there information available on the vibrational properties of 2,6-Dimethyl-4-nitropyridine N-oxide derivatives?

A: Yes, the vibrational properties of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide have been studied, along with its X-ray crystal structure. [] This research provides insights into the molecular vibrations and structural features of this derivative.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.